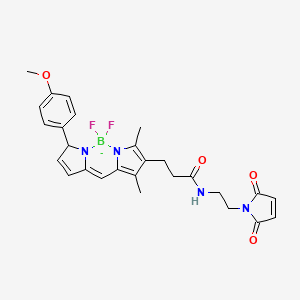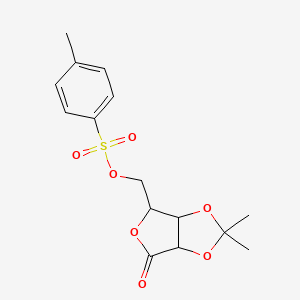
3-Fluorocyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フルオロシクロヘキサノンは、分子式がC6H9FOである有機フッ素化合物です。これはシクロヘキサノンの誘導体であり、シクロヘキサン環上の水素原子が3位でフッ素原子に置き換えられています。
2. 製法
合成経路と反応条件: 3-フルオロシクロヘキサノンは、いくつかの方法で合成できます。一般的なアプローチの1つは、N-フルオロベンゼンスルホンイミド(NFSI)やSelectfluorなどのフッ素化剤を用いたシクロヘキサノンのフッ素化です。 この反応は通常、穏和な条件下で行われ、デカツングステン酸アニオンなどの光触媒で触媒することができます .
工業生産方法: 工業的な設定では、3-フルオロシクロヘキサノンの生産には、効率的でスケーラブルな合成を保証するために、連続フロー反応器を使用することがあります。フッ素化剤や触媒の選択、および反応パラメータの最適化は、高収率と高純度を達成するために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions: 3-Fluorocyclohexanone can be synthesized through several methods. One common approach involves the fluorination of cyclohexanone using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction typically occurs under mild conditions and can be catalyzed by photocatalysts like decatungstate anion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of fluorinating agents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity.
化学反応の分析
反応の種類: 3-フルオロシクロヘキサノンは、次のようなさまざまな化学反応を起こします。
酸化: フッ素化カルボン酸または他の酸化された誘導体を生成するために酸化することができます。
還元: 還元反応により、フッ素化アルコールまたは炭化水素に変換できます。
置換: 求核置換反応により、フッ素原子を他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤を塩基性または酸性条件下で使用することができます。
生成される主要な生成物:
酸化: フッ素化カルボン酸。
還元: フッ素化アルコール。
置換: 使用した求核剤に応じて、さまざまな置換されたシクロヘキサノン。
科学的研究の応用
3-フルオロシクロヘキサノンは、科学研究でさまざまな用途があります。
化学: 材料科学や有機合成において価値のある、より複雑なフッ素化化合物の合成のための構成ブロックとして役立ちます。
生物学: その誘導体は、酵素阻害や受容体結合などの潜在的な生物活性について研究されています。
医学: フッ素化化合物は、代謝安定性とバイオアベイラビリティが向上していることがよく見られます。そのため、3-フルオロシクロヘキサノンは創薬の候補となっています。
産業: 劣化に対する耐性などのユニークな特性を持つ特殊化学品や材料の製造に使用されています。
作用機序
3-フルオロシクロヘキサノンの作用機序には、さまざまな分子標的との相互作用が含まれます。フッ素原子の存在は、化合物の電子特性に影響を与え、その反応性と結合親和性に影響を与える可能性があります。 例えば、フッ素原子は、ある種のコンフォメーションを安定化させ、化学的および生物学的システムにおける化合物の挙動に影響を与える、超共役相互作用に関与することができます .
類似化合物:
フルオロシクロヘキサン: カルボニル基のない、より単純なフッ素化シクロヘキサン誘導体。
2-フルオロシクロヘキサノン: フッ素原子が2位にある、別の位置異性体。
4-フルオロシクロヘキサノン: フッ素原子が4位にある、別の位置異性体。
独自性: 3-フルオロシクロヘキサノンは、フッ素原子の特定の位置により、その異性体と比較して、化学反応性と生物活性に大きく影響を与える可能性があるため、独特です。 フッ素原子の位置は、化合物のコンフォメーション安定性と他の分子との相互作用に影響を与える可能性があり、そのため、標的アプリケーションのための貴重な化合物となっています .
類似化合物との比較
Fluorocyclohexane: A simpler fluorinated cyclohexane derivative without the carbonyl group.
2-Fluorocyclohexanone: Another positional isomer with the fluorine atom at the second position.
4-Fluorocyclohexanone: A positional isomer with the fluorine atom at the fourth position.
Uniqueness: 3-Fluorocyclohexanone is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The position of the fluorine atom can affect the compound’s conformational stability and its interactions with other molecules, making it a valuable compound for targeted applications .
特性
IUPAC Name |
3-fluorocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUAVINKFKZOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)

![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)

![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)


![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)
![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)
